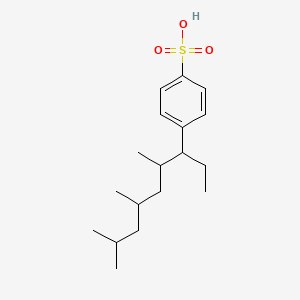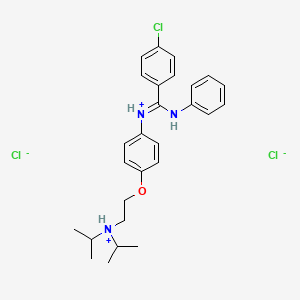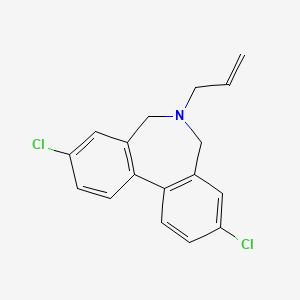
3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo(331)nonane, 3-(4-(trimethylammonio)butyl)-, iodide is a quaternary ammonium compound with a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide can be achieved through several synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo(3.3.1)nonane moieties . Another approach includes the reaction of 1,3-dibromoadamantane with glycols in the presence of sodium glycolate . Additionally, a radical-based strategy using SmI2-mediated radical cyclization has been reported for constructing the indole-fused azabicyclo(3.3.1)nonane framework .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure allows for unique reactivity patterns, making it a valuable intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide involves its interaction with molecular targets and pathways in biological systems. The compound’s quaternary ammonium group allows it to interact with negatively charged biomolecules, such as proteins and nucleic acids, leading to various biological effects. The bicyclic structure also contributes to its binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo(3.2.2)nonane: This compound shares a similar bicyclic structure but differs in the arrangement of the nitrogen atom and the substituents.
2-Azabicyclo(3.3.1)nonane: Another related compound with a different nitrogen atom position and substituent pattern.
Indole-fused azabicyclo(3.3.1)nonane: This compound features an indole ring fused to the bicyclic structure, providing additional biological activity.
Uniqueness
3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
64048-59-5 |
|---|---|
Molekularformel |
C15H31IN2 |
Molekulargewicht |
366.32 g/mol |
IUPAC-Name |
4-(3-azabicyclo[3.3.1]nonan-3-yl)butyl-trimethylazanium;iodide |
InChI |
InChI=1S/C15H31N2.HI/c1-17(2,3)10-5-4-9-16-12-14-7-6-8-15(11-14)13-16;/h14-15H,4-13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KIUPQKLADOGVNI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCCN1CC2CCCC(C2)C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)

